molecular formula C11H12F3NO2 B13568534 Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate

Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate

Cat. No.: B13568534
M. Wt: 247.21 g/mol
InChI Key: STMZNGHFDRDDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate is an organic compound that belongs to the class of esters It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylamino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(methylamino)-2-phenylacetate: Lacks the trifluoromethyl group, which may result in different chemical properties and reactivity.

    Methyl 2-(amino)-2-(4-(trifluoromethyl)phenyl)acetate: Lacks the methyl group on the amino nitrogen, potentially affecting its biological activity.

Uniqueness

The presence of the trifluoromethyl group in Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate imparts unique chemical properties, such as increased lipophilicity and metabolic stability

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C11H12F3NO2/c1-15-9(10(16)17-2)7-3-5-8(6-4-7)11(12,13)14/h3-6,9,15H,1-2H3

InChI Key

STMZNGHFDRDDTN-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.